UNC 1215 is a potent and selective chemical probe designed to target the methyllysine reading function of the L3MBTL3 protein, which is part of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This compound has garnered attention for its ability to selectively inhibit L3MBTL3, demonstrating a dissociation constant (K_d) of 120 nM and an inhibitory concentration (IC50) of approximately 40 nM . Its development was a collaborative effort involving the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at the University of North Carolina at Chapel Hill, marking it as the first chemical probe specifically targeting a methyllysine-binding protein .
UNC 1215 falls under the category of small-molecule inhibitors, specifically targeting proteins involved in epigenetic regulation. It is classified as a chemical probe due to its utility in biological research, particularly in understanding the role of L3MBTL3 in cellular processes and disease mechanisms .
The synthesis of UNC 1215 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The compound's structure can be described as N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline, indicating a multi-ring system with various functional groups designed for specific interactions with target proteins .
The synthetic route typically involves:
Detailed reaction conditions, including temperature, solvents, and catalysts used during each step, are crucial for optimizing yield and purity but are often proprietary or unpublished.
UNC 1215 has a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with L3MBTL3. The molecular formula is , with a molecular weight of 529.72 g/mol.
UNC 1215 primarily acts as an inhibitor by competing with methylated lysine residues for binding to L3MBTL3. This competitive inhibition disrupts normal protein interactions within the cell, particularly affecting gene transcription processes regulated by this protein family .
The compound's effectiveness can be assessed through various biochemical assays:
Data from these assays indicate that UNC 1215 significantly reduces the recovery time of fluorescently-labeled L3MBTL3 fusion proteins, demonstrating its impact on protein dynamics within cellular environments .
UNC 1215 operates by binding within the Kme-binding pocket of L3MBTL3's MBT domains. This binding prevents L3MBTL3 from recognizing its natural substrates—methylated lysine residues—thereby inhibiting its transcriptional repression capabilities .
Experimental results reveal that UNC 1215 alters cellular interactions involving L3MBTL3, including promoting new interactions with proteins like BCLAF1, which is implicated in DNA damage repair and apoptosis . The binding dynamics suggest a unique polyvalent interaction mode that enhances selectivity over other similar proteins.
UNC 1215 is characterized by:
Key chemical properties include:
These properties are essential for understanding how UNC 1215 behaves in biological systems and its potential pharmacokinetic profiles .
UNC 1215 serves as a valuable tool in various research contexts:
Its ability to selectively inhibit L3MBTL3 makes it an important compound for dissecting complex biological pathways related to epigenetics and cancer progression .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4